4-Methyl-beta-methyl-beta-nitrostyrene

描述

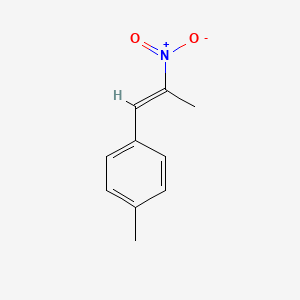

4-Methyl-beta-nitrostyrene (CAS 5153-68-4) is a nitrostyrene derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.176 g/mol . Structurally, it features a nitro group (-NO₂) at the beta position of the styrene backbone and a methyl substituent at the para position of the benzene ring. The compound exists predominantly in the trans configuration due to steric and electronic preferences, as evidenced by its InChI key (JSPNBERPFLONRX-VOTSOKGWSA-N) .

Nitrostyrenes, including 4-methyl-beta-nitrostyrene, are of significant interest in medicinal chemistry due to their role as protein tyrosine phosphatase (PTP) inhibitors . These enzymes regulate critical signaling pathways in diseases such as diabetes and cancer. The nitro group in beta-nitrostyrenes acts as a phosphotyrosine (pY) mimetic, enabling competitive binding to the PTP active site and subsequent covalent modification of catalytic cysteine residues .

属性

IUPAC Name |

1-methyl-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKFDNFWPBWEKO-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29816-55-5 | |

| Record name | NSC93684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BETA,4-DIMETHYL-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Methyl-beta-methyl-beta-nitrostyrene (CAS No. 29816-55-5) is a compound belonging to the β-nitrostyrene family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the molecular formula CHNO and features a nitro group attached to a styrene backbone. The presence of the methyl groups in the beta position influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

Anticancer Studies

A notable study investigated the effects of a related β-nitrostyrene derivative on colorectal cancer cells. The findings revealed that treatment with this compound led to decreased cell viability and induced significant DNA damage. Specifically, it was found that the compound inhibited pro-caspase expression while increasing cleaved caspase levels, indicating activation of apoptotic pathways .

Antimicrobial Activity

In vitro studies have shown that this compound and its derivatives possess significant antimicrobial activity. The MIC values against various bacterial strains were determined, illustrating the effectiveness of these compounds in inhibiting bacterial growth. For instance:

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 256 |

These results suggest potential applications in treating bacterial infections .

Case Studies

- Colorectal Cancer Treatment : A study focusing on a derivative of β-nitrostyrene demonstrated its potential as a chemotherapeutic agent by impairing cell cycle progression and inducing apoptosis in human colorectal cancer cells through ROS-mediated pathways .

- Antimicrobial Efficacy : In another investigation, derivatives of β-nitrostyrene were tested against various pathogens, showing significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

科学研究应用

Organic Synthesis

4-Methyl-beta-methyl-beta-nitrostyrene serves as a crucial intermediate in the synthesis of complex organic molecules, including:

- N-benzylpyrrolomorphinans : This class of compounds has potential applications in pharmacology .

- 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives : These derivatives are important for developing new pharmaceuticals .

Antimicrobial Activity

Research has demonstrated that derivatives of nitrostyrenes exhibit antimicrobial properties. A study comparing various halogenated β-nitrostyrenes indicated that certain derivatives, including those related to this compound, displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Enterococcus faecalis |

| Halogenated derivatives | Varies | Staphylococcus aureus, Candida albicans |

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses. For instance, a study highlighted its role in developing treatments for fungal infections caused by Scedosporium spp. . Additionally, molecular docking simulations suggest that related compounds may inhibit tumorigenesis in colorectal cancer cells .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various β-nitrostyrenes, including this compound. The results indicated that while some derivatives showed promise against gram-positive bacteria, the activity against gram-negative strains was less pronounced .

Case Study 2: Synthesis of N-benzylpyrrolomorphinans

In synthetic organic chemistry, trans-4-methyl-β-nitrostyrene has been utilized as a reagent to synthesize N-benzylpyrrolomorphinans, which are compounds of interest due to their potential analgesic properties . The methodology involved careful control of reaction conditions to optimize yield and purity.

相似化合物的比较

Comparison with Similar Compounds

The biological activity and physicochemical properties of 4-methyl-beta-nitrostyrene can be contextualized by comparing it to structurally analogous nitrostyrene derivatives. Key compounds include trans-beta-nitrostyrene (TBNS) and 4-isopropyl-beta-nitrostyrene .

Table 1: Structural and Functional Comparison

Key Findings

Steric Effects on Binding Affinity: The methyl group in 4-methyl-beta-nitrostyrene introduces moderate steric bulk compared to the unsubstituted TBNS. This may enhance selectivity for specific PTP isoforms by improving hydrophobic interactions within the active site .

Inhibitory Potency :

- TBNS derivatives exhibit slow-binding inhibition of PTP1B, SHP-1, and Yop phosphatases, with K(I*) values in the micromolar range (1–10 µM) . While direct data for 4-methyl-beta-nitrostyrene is lacking, its structural similarity implies comparable or slightly reduced potency due to steric hindrance from the methyl group.

Mechanistic Insights: Both TBNS and 4-methyl-beta-nitrostyrene likely form reversible covalent adducts with the catalytic cysteine (e.g., Cys-215 in PTP1B) via nucleophilic attack on the nitro group .

准备方法

Method 1: Henry Reaction Using Nitroethane and p-Tolualdehyde

This method involves the reaction of nitroethane with p-tolualdehyde in the presence of a catalytic amount of piperidine and ferric chloride in toluene.

- Reaction Conditions :

- Catalyst : Piperidine, Ferric(III) Chloride

- Solvent : Toluene

- Temperature : Reflux

- Duration : 5 hours

- Yield : Approximately 86%

This method has been documented to yield high-quality products with minimal side reactions, making it a preferred choice for laboratory synthesis.

Method 3: Traditional Aldol Condensation

Another classical approach involves the aldol condensation mechanism where nitroalkanes react with aromatic aldehydes under acidic or basic conditions.

- Reaction Conditions :

- Catalyst : Ammonium acetate in glacial acetic acid

- Temperature : Typically around 50°C

- Duration : Reaction time varies (usually around several hours)

- Yield : Ranges from 50% to over 70%, depending on conditions

While this method may result in lower yields compared to more modern techniques, it remains a valid option for synthesizing various nitrostyrene derivatives.

Comparative Analysis of Synthesis Methods

The following table summarizes the key aspects of each preparation method:

| Method | Catalyst/Conditions | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Henry Reaction | Piperidine, Ferric Chloride, Toluene | Reflux | ~86 | Not specified |

| Ionic Liquid-Assisted Synthesis | [SFHEA][HSO4] | 110°C | Up to 91 | ~98 |

| Traditional Aldol Condensation | Ammonium Acetate, Glacial Acetic Acid | ~50°C | ~50-70 | Variable |

常见问题

Basic Research Questions

Q. How is 4-Methyl-beta-methyl-beta-nitrostyrene synthesized and characterized in academic laboratories?

- Methodological Answer : Synthesis typically involves nitration and alkylation reactions. For example, nitro groups are introduced via mixed-acid nitration under controlled temperatures (0–5°C), followed by alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. Characterization requires NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for nitro-group absorption (~1520 cm⁻¹), and UV-Vis spectroscopy to assess electronic transitions (λmax ~255 nm, similar to nitrostyrene analogs ). Purity is validated via HPLC with a C18 column and acetonitrile/water mobile phase. Detailed protocols should follow journal guidelines for reproducibility, as emphasized in experimental sections of peer-reviewed papers .

Q. What analytical techniques are critical to ensure purity and structural fidelity of this compound?

- Methodological Answer : Beyond NMR/IR, use GC-MS to detect volatile impurities and elemental analysis (CHNS) to verify stoichiometry. High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while X-ray crystallography (if crystalline) provides definitive structural confirmation. For non-crystalline samples, compare experimental UV-Vis spectra with computational predictions (TD-DFT) . Journals often require these data in the main text or supplementary materials, with raw files archived for peer review .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods for synthesis due to nitro-group toxicity. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill protocols should align with hazardous waste disposal guidelines (e.g., neutralization with alkaline solutions). Stability tests under varying temperatures (-20°C to 25°C) are recommended, as nitro compounds may degrade exothermically .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR discrepancies : Perform variable-temperature NMR to assess conformational dynamics.

- Computational mismatches : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) with solvent corrections (PCM model).

- Statistical analysis : Apply principal component analysis (PCA) to identify outlier data points. Case study methodologies, such as within-case analysis and replication logic, are critical to isolate experimental artifacts .

Q. What computational modeling approaches are suitable for studying this compound’s reactivity?

- Methodological Answer : Use density functional theory (DFT) to map reaction pathways (e.g., nitro-group reduction). Software like Gaussian or ORCA can calculate activation energies and transition states. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvation effects. Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. How can researchers design experiments to explore novel applications (e.g., environmental or biomedical) of this compound?

- Methodological Answer : For environmental studies, assess photodegradation pathways using solar simulators and LC-MS to track byproducts. In biomedical contexts, collaborate with biologists to test cytotoxicity via MTT assays and ROS generation in cell lines. Reference standards (e.g., Cayman Chemical’s analytical-grade compounds) ensure reproducibility .

Q. What frameworks guide the interpretation of contradictory data in multi-institutional studies on this compound?

- Methodological Answer : Adopt a mixed-methods approach:

- Quantitative : Multivariate regression to identify confounding variables (e.g., solvent purity).

- Qualitative : Thematic analysis of lab protocols to isolate procedural inconsistencies.

- Meta-analysis : Aggregate data from published studies, applying Egger’s test to evaluate publication bias. Journals like Analytical and Bioanalytical Chemistry emphasize such rigor .

Q. How can researchers optimize experimental conditions for synthesizing this compound under varying environmental constraints?

- Methodological Answer : Use design of experiments (DoE) software (e.g., JMP or Minitab) to model temperature, solvent polarity, and catalyst loading effects. Response surface methodology (RSM) identifies optimal conditions while minimizing waste. Validate with small-scale trials before scaling up .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。